Morpholino-beta-thalidomide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

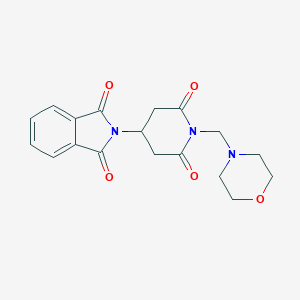

Morpholino-beta-thalidomide, also known as this compound, is a useful research compound. Its molecular formula is C18H19N3O5 and its molecular weight is 357.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Cancer Treatment

Morpholino-beta-thalidomide has shown promise in targeting various cancer types due to its ability to modulate immune responses and inhibit tumor growth. Recent studies have synthesized new thalidomide analogs that demonstrate potent antiproliferative activities against human cancer cell lines such as hepatocellular carcinoma (HepG-2), prostate cancer (PC3), and breast cancer (MCF-7) .

Table 1: Antiproliferative Activity of this compound Analogues

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound XII | 5.2 | HepG-2 |

| Compound XIIIa | 3.8 | PC3 |

| Compound XIVb | 4.5 | MCF-7 |

Developmental Biology

The teratogenic effects of thalidomide have been extensively studied using zebrafish models, which are ideal for observing developmental processes . this compound can be utilized in these studies to investigate mechanisms underlying limb malformations and other developmental defects without the associated risks of traditional thalidomide.

Case Study: Zebrafish Model for Thalidomide Teratogenicity

In a study conducted by Yuki Yamaguchi and collaborators, zebrafish were used to explore the role of CRBN in thalidomide-induced teratogenicity. The researchers found that morpholino-mediated knockdowns could effectively elucidate the pathways affected by thalidomide exposure .

Immunomodulation

This compound's immunomodulatory properties are being explored for their potential in enhancing natural killer (NK) cell activity against tumors. Research indicates that thalidomide increases the secretion of NK cell activators like IL-12, promoting antitumor responses . This application is particularly relevant for treating hematological malignancies.

Propiedades

Número CAS |

10329-96-1 |

|---|---|

Fórmula molecular |

C18H19N3O5 |

Peso molecular |

357.4 g/mol |

Nombre IUPAC |

2-[1-(morpholin-4-ylmethyl)-2,6-dioxopiperidin-4-yl]isoindole-1,3-dione |

InChI |

InChI=1S/C18H19N3O5/c22-15-9-12(10-16(23)20(15)11-19-5-7-26-8-6-19)21-17(24)13-3-1-2-4-14(13)18(21)25/h1-4,12H,5-11H2 |

Clave InChI |

FDOBAWPDCWCNRJ-UHFFFAOYSA-N |

SMILES |

C1COCCN1CN2C(=O)CC(CC2=O)N3C(=O)C4=CC=CC=C4C3=O |

SMILES canónico |

C1COCCN1CN2C(=O)CC(CC2=O)N3C(=O)C4=CC=CC=C4C3=O |

Key on ui other cas no. |

10329-96-1 |

Sinónimos |

1-(morpholinomethyl)-4-phthalimidopiperidine-2,6- dione CG 603 CG-603 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.